molecular formula C15H14O4 B1318092 2-(Benzyloxy)-4-methoxybenzoic acid CAS No. 13618-49-0

2-(Benzyloxy)-4-methoxybenzoic acid

Cat. No. B1318092
CAS RN: 13618-49-0
M. Wt: 258.27 g/mol
InChI Key: RAAOREOMEWSXBK-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-methoxybenzoic acid is a chemical compound with the molecular formula C14H12O3 . It is also known as Salicylic acid benzyl ether . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involving this compound. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 228.24 .

Scientific Research Applications

Radical Zwitterions Formation

2-(Benzyloxy)-4-methoxybenzoic acid and related methoxylated benzoic acids, in aqueous solutions, react with certain ions (e.g., Tl^2+, Ag^2+, SO4^-) to yield radical zwitterions. These compounds are studied using techniques like electron spin resonance and spectrophotometric pulse radiolysis. The radical zwitterions exhibit second-order kinetics and display varying decay rates based on the positions of methoxyl groups (Steenken, O'Neill, & Schulte‐Frohlinde, 1977).

Synthesis of Quinazoline Derivatives

The synthesis of quinazoline derivatives, like 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, involves compounds structurally related to this compound. These compounds are synthesized through various chemical reactions including substitution, nitration, reduction, cyclization, and chlorination, highlighting their potential in complex organic synthesis (Wang et al., 2015).

Bioactive Compounds from Marine-Derived Fungi

Compounds structurally similar to this compound, like 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, are isolated from marine-derived fungi, such as Aspergillus carneus. These compounds, found in the South China Sea, have been studied for their antioxidant activities, highlighting the potential application of related compounds in the field of natural product research and drug discovery (Xu et al., 2017).

Suzuki Cross-Coupling Reactions

In the field of organic chemistry, this compound-related compounds, such as 3-iodo-4-methoxybenzoic acid methylester, are used in Suzuki cross-coupling reactions. This involves coupling with sterically hindered arylboronic esters to produce biaryls. The process optimization for achieving good yields demonstrates the compound's utility in facilitating complex organic reactions (Chaumeil, Signorella, & Drian, 2000).

Doping in Polyaniline

Benzoic acids and their derivatives, including this compound, are explored as dopants for polyaniline, a conducting polymer. The properties of these doped polyaniline salts, such as conductivity and thermal stability, are of significant interest in materials science, particularly in the development of advanced electronic materials (Amarnath & Palaniappan, 2005).

Conductance Studies

Research into the conductance of aqueous solutions of sodium salts of benzoic acid derivatives, including compounds similar to this compound, provides insights into their ionic behavior. This research is crucial for understanding the applications of these compounds in various chemical and industrial processes (Stanczyk, Boruń, & Jóźwiak, 2019).

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-methoxybenzoic acid involves the Suzuki–Miyaura (SM) coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

2-(Benzyloxy)-4-methoxybenzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance is advised .

Future Directions

Further studies on the base-induced Wittig rearrangement of 2-(Benzyloxy)-4-methoxybenzoic acid have revealed its limitations . Future research could focus on overcoming these limitations and exploring new methods of synthesis .

properties

IUPAC Name

4-methoxy-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-7-8-13(15(16)17)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAOREOMEWSXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515593
Record name 2-(Benzyloxy)-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13618-49-0
Record name 2-(Benzyloxy)-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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